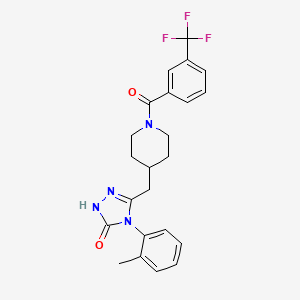

CC1(COC1)c1cc(on1)C(O)=O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CC1(COC1)c1cc(on1)C(O)=O is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as 5-(hydroxymethyl)furfural (HMF) and is derived from biomass. HMF is a versatile compound that can be used as a building block for the synthesis of various chemicals and materials.

科学的研究の応用

Turning Waste into Wealth

The sustainable production of high-value-added chemicals from the catalytic coupling of carbon dioxide (CO2) with nitrogenous small molecules presents a promising route to carbon neutrality. The integration of nitrogenous reactants into CO2 reduction expands the scope of carbon capture and utilization (CCU) techniques beyond simple carbon species, producing valuable chemicals such as urea, methylamine, ethylamine, formamide, acetamide, and glycine. C-N bond formation is central to N-integrated CO2 reduction, highlighting the importance of catalytic attributes in enabling C-N coupling and suggesting future research directions for comprehensive performance improvement in C-N coupling systems (Liu et al., 2022).

Carbon Dioxide Utilization with C–N Bond Formation

The chemical absorption technique using amino-containing absorbents for carbon capture showcases the potential of CO2 as an environmentally friendly feedstock, replacing hazardous routes for commodity chemical production. This approach, which involves C–N bond formation, aims to overcome the energy-intensive desorption and compression processes in carbon capture and storage/sequestration (CCS). The review discusses advances in carbon capture and utilization (CCU), particularly in producing oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes from CO2, highlighting the potential of using captured CO2 for chemical transformation under low pressure (Yang et al., 2012).

CO2 Utilization Developments in Conversion Processes

The review covers the current status of CO2 utilization in converting it to valuable chemicals through carboxylation and reduction reactions. It identifies three stages of development: existing mature technologies (e.g., urea production), emerging technologies (e.g., formic acid manufacture), and innovative explorations (e.g., electrocatalytic ethylene production). This highlights the potential of CO2, stemming from petrochemical plants, as a raw material for the chemical industry, emphasizing the need for research to assess the viability of promising exploratory technologies for industrial applications (Alper & Orhan, 2017).

特性

IUPAC Name |

3-(3-methyloxetan-3-yl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-8(3-12-4-8)6-2-5(7(10)11)13-9-6/h2H,3-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKXZUFTVTHLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2=NOC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971089.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2971092.png)

![benzyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2971095.png)

![tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate](/img/structure/B2971099.png)

![6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2971100.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2971106.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2971107.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide](/img/structure/B2971108.png)

![5-{[3-Oxo-2-(thiophen-2-yl)piperazin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2971111.png)